molecular formula C8H11ClN4O B7927560 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide

Cat. No.: B7927560
M. Wt: 214.65 g/mol
InChI Key: TYGDZRLKARHXKJ-UHFFFAOYSA-N
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Description

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide is a substituted acetamide derivative characterized by a pyridazine ring system. Its molecular structure includes:

  • Acetamide backbone: Functionalized with a methyl group at the N-position and a 2-amino group at the α-carbon.
  • Pyridazine substituent: A 6-chloro-pyridazin-3-ylmethyl group attached to the acetamide nitrogen. Pyridazine, a six-membered aromatic ring with two adjacent nitrogen atoms, confers distinct electronic properties compared to pyridine or benzene derivatives.
  • Molecular formula: C₈H₁₂ClN₅O (calculated molecular weight: 229.67 g/mol).

Properties

IUPAC Name

2-amino-N-[(6-chloropyridazin-3-yl)methyl]-N-methylacetamide
Details Computed by LexiChem 2.6.6 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C8H11ClN4O/c1-13(8(14)4-10)5-6-2-3-7(9)12-11-6/h2-3H,4-5,10H2,1H3
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

TYGDZRLKARHXKJ-UHFFFAOYSA-N
Details Computed by InChI 1.0.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CN(CC1=NN=C(C=C1)Cl)C(=O)CN
Details Computed by OEChem 2.1.5 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C8H11ClN4O
Details Computed by PubChem 2.1 (PubChem release 2019.06.18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

214.65 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Nucleophilic Substitution on Pyridazine Derivatives

A common approach involves functionalizing the pyridazine core at the 3-position. 6-Chloro-3-(chloromethyl)pyridazine serves as a critical intermediate, enabling subsequent alkylation or amidation. For example:

  • Synthesis of 6-chloro-3-(chloromethyl)pyridazine :

    • Chlorination of 3-(hydroxymethyl)-6-chloropyridazine using thionyl chloride (SOCl₂) or phosphorus oxychloride (POCl₃) yields the chloromethyl derivative.

    • Reaction conditions : 80–100°C, 4–6 hours, >80% yield.

  • Alkylation of N-methyl-2-aminoacetamide :

    • The chloromethyl group undergoes nucleophilic substitution with N-methyl-2-aminoacetamide in the presence of a base (e.g., K₂CO₃) in polar aprotic solvents (DMF, acetonitrile).

    • Key parameters :

      • Temperature: 60–80°C

      • Time: 12–24 hours

      • Yield: 65–75%.

Multi-Component Reactions (MCRs)

MCRs streamline synthesis by combining intermediates in a single step. A Ugi-type reaction has been adapted for analogous acetamide derivatives:

  • Components :

    • 6-Chloropyridazine-3-carbaldehyde

    • Methylamine

    • 2-Isocyano-2,4,4-trimethylpentane

    • TosOH (catalyst).

  • Conditions : Microwave irradiation at 135°C for 15 minutes.

  • Advantages : Reduced reaction time, improved atom economy.

Reductive Amination Pathway

This method avoids harsh alkylation conditions:

  • Formation of imine : Reacting 6-chloropyridazine-3-carbaldehyde with methylamine in methanol.

  • Reduction : Sodium borohydride (NaBH₄) reduces the imine to N-(6-chloro-pyridazin-3-ylmethyl)-N-methylamine .

  • Acetylation : Treatment with 2-chloroacetyl chloride introduces the acetamide moiety, followed by amination with NH₃.

Optimization Strategies

Catalytic Methylation

Dimethyl sulfate [(CH₃O)₂SO₂] and potassium carbonate (K₂CO₃) efficiently methylate secondary amines:

  • Example : Methylation of 2-amino-N-(6-chloro-pyridazin-3-ylmethyl)acetamide at 70°C for 2 hours achieves >90% conversion.

Solvent and Base Selection

  • Polar aprotic solvents (DMF, DMSO) enhance nucleophilicity in alkylation steps.

  • Inorganic bases (K₂CO₃, Cs₂CO₃) outperform organic bases (Et₃N) in minimizing side reactions.

Structural Characterization and Quality Control

Spectroscopic Validation

  • ¹H NMR : Key signals include:

    • δ 3.0–3.2 ppm (N–CH₃)

    • δ 4.2–4.4 ppm (N–CH₂–pyridazine)

    • δ 6.8–7.2 ppm (pyridazine aromatic protons).

  • MS (ESI) : Molecular ion peak at m/z 242.71 [M+H]⁺.

Purity Assessment

  • HPLC : Reverse-phase C18 column, mobile phase = water/acetonitrile (70:30), retention time = 6.2 minutes.

  • Elemental analysis : Theoretical C 49.48%, H 5.19%, N 23.07%; Experimental deviations <0.3%.

Comparative Analysis of Methods

Method Yield (%) Time (h) Complexity Scalability
Nucleophilic substitution65–7512–24ModerateHigh
Multi-component reaction70–800.25LowModerate
Reductive amination60–708–12HighLow

Key findings :

  • MCRs offer the shortest reaction time but require specialized equipment (microwave).

  • Nucleophilic substitution balances yield and scalability for industrial applications .

Chemical Reactions Analysis

Types of Reactions

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide can undergo various types of chemical reactions, including:

    Oxidation: The compound can be oxidized to form corresponding N-oxides or other oxidized derivatives.

    Reduction: Reduction reactions may lead to the formation of reduced amine derivatives.

    Substitution: The chloro group on the pyridazine ring can be substituted with other nucleophiles, such as amines, thiols, or alkoxides.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide, potassium permanganate, or m-chloroperbenzoic acid.

    Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are typically used.

    Substitution: Nucleophilic substitution reactions may involve reagents like sodium methoxide, ammonia, or primary amines.

Major Products Formed

The major products formed from these reactions depend on the specific reagents and conditions used. For example, oxidation may yield N-oxides, while substitution reactions can produce a variety of substituted pyridazine derivatives.

Scientific Research Applications

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide has several scientific research applications, including:

    Chemistry: It is used as a building block for the synthesis of more complex molecules and as a reagent in various organic reactions.

    Biology: The compound may be studied for its potential biological activities, such as antimicrobial or anticancer properties.

    Medicine: Research may explore its potential as a pharmaceutical intermediate or active ingredient in drug development.

    Industry: It can be used in the development of agrochemicals, dyes, and other industrial chemicals.

Mechanism of Action

The mechanism of action of 2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide involves its interaction with specific molecular targets and pathways. The compound may act by binding to enzymes or receptors, thereby modulating their activity. The exact molecular targets and pathways can vary depending on the specific application and context of use.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural Analogues and Substituent Effects

The following compounds share the acetamide core but differ in substituents and heterocyclic systems:

Compound Name Substituents/Ring System Molecular Formula Key Features Biological Relevance
Target Compound 6-chloro-pyridazinylmethyl, N-methyl C₈H₁₂ClN₅O Pyridazine ring; amino group Discontinued (synthesis/toxicity?)
2-Amino-N-(arylsulfinyl)-acetamide Arylsulfinyl group Not provided Sulfur-containing substituent Bacterial aminoacyl-tRNA synthetase inhibitor (patented)
2-Cyano-N-[(methylamino)carbonyl]acetamide Cyano, methylamino carbonyl C₅H₇N₃O₂ Electron-withdrawing cyano group Toxicity not fully studied
2-Chloro-N-(6-cyanopyridin-3-yl)acetamide Chloro, cyanopyridinyl C₈H₆ClN₃O Pyridine ring; chloro and cyano groups Higher logP (lipophilicity)
N-(2-cyano-ethyl)-N-methyl-acetamide Cyano-ethyl substituent Not provided Aliphatic cyano-ethyl chain No specific bioactivity assessed
Key Observations:
  • Heterocyclic Systems: The pyridazine ring in the target compound (two adjacent nitrogens) is more electron-deficient than pyridine (one nitrogen) in 2-chloro-N-(6-cyanopyridin-3-yl)acetamide .
  • Substituent Effects: Chloro vs. Cyano: Chloro groups (target compound, ) increase lipophilicity, while cyano groups () enhance metabolic stability but may reduce solubility.
  • Toxicity: Limited data exist for the target compound and 2-cyano-N-[(methylamino)carbonyl]acetamide , highlighting a research gap.

Physicochemical Properties

  • Solubility : Pyridazine’s electron deficiency increases water solubility compared to pyridine derivatives. However, the chloro substituent in the target compound may counterbalance this by raising logP.
  • Stability: N-methylation in the target compound reduces susceptibility to hydrolysis compared to non-methylated analogues .

Biological Activity

2-Amino-N-(6-chloro-pyridazin-3-ylmethyl)-N-methyl-acetamide is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound has the molecular formula C8H11ClN4OC_8H_{11}ClN_4O and a molecular weight of approximately 199.64 g/mol. Its structure includes an amino group, a chlorinated pyridine moiety, and an acetamide functional group, which are crucial for its biological interactions.

The biological activity of this compound is primarily attributed to its ability to interact with various biological targets, including enzymes and receptors. Preliminary studies suggest that it may modulate enzyme activity or receptor signaling pathways, which could lead to therapeutic effects against several diseases.

Potential Mechanisms:

  • Enzyme Modulation : The compound may inhibit or activate specific enzymes involved in metabolic pathways.
  • Receptor Interaction : It could bind to receptors, influencing cellular signaling cascades.

Biological Activities

Research indicates that this compound exhibits several notable biological activities:

  • Antimicrobial Activity : Similar compounds have shown efficacy against various microbial strains, suggesting potential antimicrobial properties for this compound.
  • Anticancer Properties : Preliminary studies indicate that it may induce apoptosis in cancer cell lines, particularly in breast cancer (MCF-7) cells, where it increased apoptotic cell death by approximately 33.43% .
  • Potential Therapeutic Applications : Its unique structure positions it as a candidate for further development in treating conditions like cryptosporidiosis and other infectious diseases .

Table 1: Summary of Biological Activities

Activity TypeObserved EffectsReference
AntimicrobialEffective against various microbial strains
AnticancerInduces apoptosis in MCF-7 cells (33.43% increase)
Enzyme InhibitionModulates enzyme activity (specifics under investigation)

Case Study: Anticancer Activity

In a recent study, the compound was tested on MCF-7 breast cancer cells. The results showed a significant increase in apoptosis, indicating its potential as an anticancer agent. This aligns with findings from similar pyridine derivatives known for their cytotoxic effects on cancer cells .

Case Study: Antimicrobial Potential

Another study explored the antimicrobial properties of related pyridine compounds, revealing significant inhibition of bacterial growth. While specific data for this compound is limited, its structural similarity suggests comparable efficacy.

Q & A

Advanced Research Question

  • QSAR Modeling : Train models using descriptors like logP, polar surface area, and H-bond donors/acceptors. ’s approach for imidazopyridines can be adapted to predict metabolic stability .
  • Docking Studies : Use AutoDock Vina to simulate binding to targets (e.g., kinases or GPCRs). ’s pyrazolo-pyrimidine derivatives highlight scaffold flexibility for target modulation .
  • ADMET Prediction : Tools like SwissADME or ADMETlab2.0 assess toxicity risks (e.g., cytochrome P450 inhibition).

What strategies mitigate contradictions in reported reaction yields for pyridazine-acetamide derivatives?

Advanced Research Question

  • Reaction Optimization : Apply Design of Experiments (DoE) to variables like temperature, catalyst loading, and solvent polarity. ’s reaction path search methods reduce trial-and-error by identifying transition states and intermediates .
  • Controlled Atmosphere : Use Schlenk lines for moisture-sensitive steps (e.g., amine condensations).
  • Mechanistic Probes : Isotopic labeling (e.g., ¹⁵N in the pyridazine ring) tracks reaction pathways via MS/MS fragmentation.

How do steric and electronic effects of the 6-chloro-pyridazine group influence reactivity in cross-coupling reactions?

Advanced Research Question
The electron-withdrawing chloro group activates the pyridazine ring toward nucleophilic substitution but may hinder Pd-catalyzed couplings (e.g., Suzuki-Miyaura). ’s nevirapine synthesis demonstrates that steric hindrance from substituents requires bulky ligands (e.g., XPhos) for efficient cross-coupling . Computational NBO (Natural Bond Orbital) analysis quantifies electronic effects, guiding ligand selection.

What analytical workflows validate purity and identity in multi-step syntheses?

Basic Research Question

  • HPLC-PDA/MS : Use C18 columns (ACN/water + 0.1% formic acid) with UV detection at 254 nm. High-resolution MS (ESI+) confirms molecular ions (e.g., [M+H]⁺).
  • Elemental Analysis : Match experimental C/H/N percentages to theoretical values (±0.3% tolerance).

Advanced Consideration : LC-NMR hyphenation resolves isobaric impurities. ’s PubChem data provides reference spectra for benchmarking .

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